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Compound of Interest

Compound Name: Mcp-tva-argipressin

Cat. No.: B1199794

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional properties of endogenous
vasopressin and its synthetic analogues: desmopressin, terlipressin, and selepressin. The
information presented herein is supported by experimental data to facilitate informed decisions
in research and drug development.

Introduction

Arginine vasopressin (AVP), a nonapeptide hormone, plays a critical role in regulating plasma
osmolality, blood pressure, and various social behaviors. Its physiological effects are mediated
through three G protein-coupled receptor subtypes: Vl1a, V1b, and V2. The development of
synthetic analogues with altered receptor selectivity and pharmacokinetic profiles has led to
targeted therapeutic applications. This guide will objectively compare the functional differences
between vasopressin and its key analogues.

Receptor Binding Affinity and Functional Activity

The primary functional differences among vasopressin and its analogues lie in their affinity and
selectivity for the V1a, V1b, and V2 receptors. These differences dictate their clinical utility.
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Compound

Vl1a Receptor

V1b Receptor

V2 Receptor

Receptor
Selectivity
Profile

Arginine
Vasopressin
(AVP)

EC50: 0.24 nM
(human)[1]

EC50: ~0.24 nM
(human, similar
to Via)[1]

Non-selective
agonist for Vl1a
and V2

receptors.[1]

Desmopressin

Negligible activity

Ki: 5.84 nM

Ki: 65.9 nM

Selective V2 and
V1b agonist with
significantly
lower Vl1a

activity.

Terlipressin

Higher affinity
than for V2

Lower affinity
than for V1

V1-selective
agonist with
approximately
twice the
selectivity for V1
over V2
receptors. It acts
as a prodrug,
being converted
to the active
lysine-

vasopressin.

Selepressin (FE
202158)

EC50: 2.4 nM
(human)[1]

EC50: ~341 nM
(human)[1]

EC50: ~2657 nM
(human)[1]

Highly selective
V1a receptor full
agonist, with
over 1000-fold
selectivity
against the V2

receptor.[1]

Table 1: Receptor Binding and Functional Activity of Vasopressin and its Analogues. This table

summarizes the half-maximal effective concentration (EC50) and binding affinity (Ki) values for
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each compound at the different vasopressin receptor subtypes. Lower values indicate higher
potency/affinity.

In Vivo Functional Comparison

The distinct receptor selectivity profiles of these compounds translate into different
physiological effects, which are summarized below.

Compound Primary In Vivo Effects Key Clinical Applications

o ) Vasoconstriction (V1a), Vasodilatory shock (e.g., septic
Arginine Vasopressin (AVP) o ) ) o
Antidiuresis (V2) shock), diabetes insipidus.

o Central diabetes insipidus,
Potent antidiuretic effect (V2),

Desmopressin release of von Willebrand
factor and factor VIl (V2)

nocturnal enuresis, mild
hemophilia A and von

Willebrand disease.

Splanchnic vasoconstriction ] )
Variceal bleeding, hepatorenal

Terlipressin (V1), increased mean arterial
syndrome.
pressure
_ o Investigational for the
Selepressin Potent vasoconstriction (V1a)

treatment of septic shock.[2][3]

Table 2: In Vivo Effects and Clinical Applications. This table outlines the main physiological
responses and therapeutic uses of vasopressin and its analogues.

Signaling Pathways

The activation of vasopressin receptors initiates distinct intracellular signaling cascades.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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